molecular formula C10H6FNO B1387725 8-Fluoroquinoline-2-carbaldehyde CAS No. 904369-10-4

8-Fluoroquinoline-2-carbaldehyde

Cat. No. B1387725
M. Wt: 175.16 g/mol
InChI Key: IVWGJARCWCGWJW-UHFFFAOYSA-N
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Description

8-Fluoroquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H6FNO . It is used for research purposes .


Synthesis Analysis

The synthesis of 8-Fluoroquinoline-2-carbaldehyde involves the application of the Vilsmeier–Haack reaction . The chlorine in the fluoroquinoline-3-carbaldehyde is replaced with various nucleophiles. The aldehyde functional group is also converted to carboxylic acid and imine groups using an oxidizing agent and various amines .


Molecular Structure Analysis

The molecular structure of 8-Fluoroquinoline-2-carbaldehyde consists of a quinoline core with a fluorine atom at the 8-position and a carbaldehyde group at the 2-position .


Physical And Chemical Properties Analysis

8-Fluoroquinoline-2-carbaldehyde has a molecular weight of 175.2 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Reactivity

8-Fluoroquinoline-2-carbaldehyde and its analogs have been extensively studied for their synthesis and reactivity. These compounds are involved in the synthesis of quinoline ring systems and the construction of fused or binary quinoline-core heterocyclic systems. Such research is crucial for developing new compounds with potential applications in various fields, including material science and medicine. For instance, Hamama et al. (2018) provide a comprehensive review of the advances in the chemistry of related analogs, such as 2-chloroquinoline-3-carbaldehyde (Hamama et al., 2018).

Fluorescence and Sensing Applications

A significant application of 8-fluoroquinoline derivatives is in the development of fluorescent sensors. These compounds have been used to create highly selective and sensitive sensors for various metal ions. For example, Xin-hui Jiang et al. (2011) synthesized a fluorescent sensor based on 8-hydroxyquinoline carbaldehyde Schiff-base, showing high selectivity for Al3+ ions (Jiang et al., 2011). Similarly, Jin et al. (2013) developed a sensor with sensitivity and selectivity to Mg2+ ions (Jin et al., 2013).

Coordination Chemistry

These compounds also play a crucial role in coordination chemistry, especially in the context of rare-earth metal ions. Albrecht et al. (2005) studied the semicarbazone of 8-hydroxyquinoline-2-carbaldehyde as an effective tetradentate ligand for rare-earth(III) ions, revealing interesting complexation behaviors (Albrecht et al., 2005).

Antimicrobial Properties

Research has also been conducted on the antimicrobial properties of quinoline derivatives. For example, Dimple Pirgal (2022) explored the antimicrobial activities of various fluoroquinoline derivatives, indicating their potential in developing new antimicrobial agents (Pirgal, 2022).

Photophysical Investigation

The study of photophysical properties is another key area of research. Chakraborty et al. (2018) investigated the aggregation-induced emission enhancement (AIEE) and anion recognition ability of 2-hydroxyquinoline-3-carbaldehyde, highlighting its potential applications in scientific research (Chakraborty et al., 2018).

properties

IUPAC Name

8-fluoroquinoline-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-9-3-1-2-7-4-5-8(6-13)12-10(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVWGJARCWCGWJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50653181
Record name 8-Fluoroquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoroquinoline-2-carbaldehyde

CAS RN

904369-10-4
Record name 8-Fluoroquinoline-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50653181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Dunkel, C Tran, T Gallavardin, H Dhimane… - Organic & …, 2014 - pubs.rsc.org
… 8-Fluoroquinoline-2-carbaldehyde (5a). Column chromatography: cyclohexane–EtOAc 4 [… 6-Bromo-8-fluoroquinoline-2-carbaldehyde (5c). Column chromatography: cyclohexane–…
Number of citations: 26 pubs.rsc.org
OV Dyablo, AF Pozharskii, EA Nosacheva - Chemistry of Heterocyclic …, 2018 - Springer
… The fluorine substituent in 8-fluoroquinoline-2-carbaldehyde did not react during heating with dimethylamine, but the introduction of additional electron-withdrawing groups (I, Br, CN) at …
Number of citations: 3 link.springer.com
GP Fraser - 2019 - ukzn-dspace.ukzn.ac.za
I hereby declare that the thesis entitled “Synthesis, characterisation and antibacterial activity of quinoline chalcone hybrids” submitted to the University of KwaZulu-Natal for the award of …
Number of citations: 0 ukzn-dspace.ukzn.ac.za

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